molecular formula C12H8FNO3 B13002091 6-(3-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

6-(3-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B13002091
M. Wt: 233.19 g/mol
InChI Key: RWXPLBIWLMYBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that features a fluorophenyl group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction proceeds through a Hantzsch dihydropyridine synthesis, which is a well-known method for preparing dihydropyridine derivatives. The reaction conditions generally include refluxing the reactants in ethanol for several hours, followed by purification through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: The major product is the corresponding pyridine derivative.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the specific substitution reaction, such as nitro or sulfonyl derivatives.

Scientific Research Applications

6-(3-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, dihydropyridine derivatives are known to interact with calcium channels, inhibiting calcium influx into cells. This action can lead to vasodilation and reduced blood pressure. The fluorophenyl group may enhance the binding affinity and specificity of the compound for its target receptors .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
  • 6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
  • 6-(3-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Uniqueness

6-(3-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the compound, enhancing its reactivity and binding affinity. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties .

Properties

Molecular Formula

C12H8FNO3

Molecular Weight

233.19 g/mol

IUPAC Name

6-(3-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C12H8FNO3/c13-8-3-1-2-7(6-8)10-5-4-9(12(16)17)11(15)14-10/h1-6H,(H,14,15)(H,16,17)

InChI Key

RWXPLBIWLMYBHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C(=O)N2)C(=O)O

Origin of Product

United States

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